Tert-butyl 4-(2-fluoro-6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate

Description

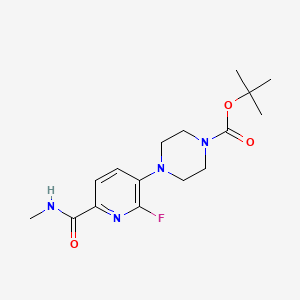

Chemical Structure: The compound features a piperazine ring linked to a tert-butoxycarbonyl (Boc) protecting group and a substituted pyridine moiety. The pyridine ring is substituted with a fluorine atom at position 2 and a methylcarbamoyl group at position 4. Its molecular formula is C₁₆H₂₂FN₃O₃, with a molecular weight of 340.37 g/mol (m/z [M+H]+ = 340) .

Properties

Molecular Formula |

C16H23FN4O3 |

|---|---|

Molecular Weight |

338.38 g/mol |

IUPAC Name |

tert-butyl 4-[2-fluoro-6-(methylcarbamoyl)pyridin-3-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C16H23FN4O3/c1-16(2,3)24-15(23)21-9-7-20(8-10-21)12-6-5-11(14(22)18-4)19-13(12)17/h5-6H,7-10H2,1-4H3,(H,18,22) |

InChI Key |

CAFZQFAZLGFUAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=C(C=C2)C(=O)NC)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Physical Properties :

- Appearance : Yellow solid.

- 1H NMR (500 MHz, CDCl₃): δ 1.51 (9H, s, Boc), 3.12–3.67 (8H, m, piperazine), 3.98 (3H, s, N-methyl), 7.27 (1H, d), 7.99 (1H, dd) .

Comparison with Similar Compounds

Below is a detailed analysis:

Substituent Position Variations on the Pyridine Ring

Key Observations :

- Fluorine vs. Methyl : The 2-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to 2-methyl analogs .

- Positional Isomerism : The 4-methyl isomer exhibits distinct NMR shifts (δ 8.56 vs. δ 7.50 in 2-methyl analog) due to altered electronic environments.

Functional Group Modifications

Key Observations :

- Bromo Substituent : The bromo analog serves as a versatile intermediate for cross-coupling reactions, unlike the target compound’s methylcarbamoyl group.

- Hydroxyamino Group: This modification introduces redox-sensitive functionality, relevant in prodrug design.

- Complex Heterocycles : Palbociclib derivatives exhibit higher molecular weights (>500 Da), impacting pharmacokinetics and blood-brain barrier penetration.

Key Observations :

- The target compound’s synthesis achieves quantitative yield due to straightforward aminolysis, whereas Pd-mediated couplings face challenges in regioselectivity and catalyst efficiency.

- Reverse-phase chromatography is preferred for polar analogs, while silica gel suffices for the less polar target compound.

Q & A

Q. Analytical Validation :

- NMR (¹H/¹³C): Confirms regiochemistry of fluorination and piperazine substitution .

- HPLC-MS : Verifies purity (>95%) and detects residual solvents or byproducts .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, if applicable .

Basic: How do the fluorine and tert-butyl groups influence physicochemical and pharmacokinetic properties?

- Fluorine : Enhances metabolic stability by resisting oxidative degradation and modulates lipophilicity, improving blood-brain barrier penetration (logP reduction by ~0.5–1.0 units) . It also increases binding affinity to hydrophobic enzyme pockets via C-F···H-N interactions .

- tert-Butyl Ester : Serves as a transient protecting group for the piperazine amine, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) for further functionalization .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell line differences) or impurity-driven off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cellular assays .

- Metabolite Profiling : Use LC-MS to rule out bioactivity from degradation products .

- Structural Analysis : Compare co-crystal structures with homologous compounds to identify critical binding motifs (e.g., fluoropyridine interactions with kinase ATP pockets) .

Advanced: What strategies optimize synthetic routes when conflicting yield data is reported?

Yield discrepancies may stem from solvent polarity, catalyst loading, or competing side reactions. Optimization approaches:

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst) to identify robust conditions .

- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., amide coupling) while minimizing decomposition .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Advanced: How to design structure-activity relationship (SAR) studies for the methylcarbamoyl group?

- Analog Synthesis : Replace methylcarbamoyl with ethyl, cyclopropyl, or aryl groups to assess steric/electronic effects .

- Binding Free Energy Calculations : Use molecular dynamics (MD) simulations to predict ΔG changes upon substitution .

- Functional Assays : Test analogs in enzymatic assays (e.g., kinase inhibition) and correlate with logD/ClogP values .

Advanced: What computational methods predict target interactions and metabolic pathways?

- Docking Studies : Glide or AutoDock Vina to model binding poses in receptors (e.g., dopamine D2 or serotonin 5-HT2A) .

- ADMET Prediction : SwissADME or ADMET Predictor evaluates CYP450 metabolism, highlighting potential fluoropyridine-mediated hepatotoxicity .

- Reaction Pathway Modeling : Quantum mechanical (QM) methods (e.g., DFT) identify degradation pathways under physiological pH .

Advanced: How to address low solubility in biological assays without altering core pharmacophores?

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the tert-butyl moiety for pH-dependent release .

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion .

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound integrity while avoiding precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.